Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate
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Overview
Description
Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate is a chemical compound with the molecular formula C13H17NO5 It is a derivative of cyclooctene and pyrrolidine, featuring a carbonate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate typically involves the reaction of cyclooct-2-en-1-ol with 2-hydroxy-5-oxopyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooct-2-en-1-one derivatives, while reduction can produce cyclooct-2-en-1-yl alcohols .
Scientific Research Applications
Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Equatorial (E)-Cyclooct-2-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate
- (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
- (S,E)-Cyclooct-2-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Uniqueness
Cyclooct-2-en-1-yl (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate is unique due to its specific combination of cyclooctene and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
[(2Z)-cyclooct-2-en-1-yl] (2-hydroxy-5-oxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H19NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10-11,15H,1-3,5,7-9H2/b6-4- |
InChI Key |
HPFZKGWKCOBTRT-XQRVVYSFSA-N |
Isomeric SMILES |
C1CC/C=C\C(CC1)OC(=O)ON2C(CCC2=O)O |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)ON2C(CCC2=O)O |
Origin of Product |
United States |
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